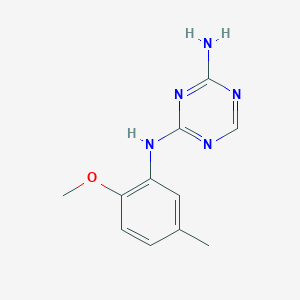

N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine

説明

特性

IUPAC Name |

2-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-7-3-4-9(17-2)8(5-7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHLXJUDMCWFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC=NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-methoxy-5-methylaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the amine group of the aniline derivative. The reaction is usually conducted in an organic solvent, such as acetone or dichloromethane, at a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

化学反応の分析

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Halogenating agents, alkylating agents; reactions are carried out in the presence of catalysts, such as Lewis acids, at elevated temperatures.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Halogenated or alkylated triazine derivatives

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine and its derivatives have been investigated for their anticancer properties. Research indicates that 1,3,5-triazine derivatives exhibit significant antitumor activities. For instance, certain triazines have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that triazine compounds could inhibit tumor growth in vivo and in vitro models, showcasing their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that triazine derivatives can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the triazine core can enhance antibacterial efficacy. For example, the introduction of electron-withdrawing groups on the phenyl ring significantly improved activity against resistant bacterial strains .

Agricultural Applications

Herbicidal Activity

Research into the herbicidal properties of this compound has revealed its potential as a selective herbicide. The compound interferes with cellulose biosynthesis in plants, leading to growth inhibition. This mechanism was elucidated in studies that characterized its effects on various plant species, indicating a promising avenue for developing new herbicides .

Material Science

Organic Light Emitting Diodes (OLEDs)

this compound is also being explored for applications in organic electronics. Its derivatives have shown promise in OLED technology due to their favorable electrochemical properties and charge transport capabilities. Research has established a correlation between molecular structure and device performance, paving the way for the development of efficient organic light-emitting materials .

Case Studies

作用機序

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the methoxy and methyl groups enhances the compound’s binding affinity and specificity for its targets, making it a potent inhibitor.

類似化合物との比較

Substituent Variations on the Triazine Core

The 6-position of the triazine ring is a critical site for functionalization. Comparative analysis with related compounds reveals:

Key Observations:

- Target Compound vs.

- Target vs. Chloromethyl Derivative : The chloromethyl group offers a reactive site for further functionalization but may reduce stability.

- Target vs. Trifluoromethylphenyl Derivative : The electron-withdrawing Cl and CF₃ groups in the latter increase electrophilicity, favoring stability under harsh conditions.

- Target vs. Iminotriazines (IT1-IT4) : Iminotriazines feature conjugated imine substituents, enabling stronger interactions with graphene surfaces via π-electron delocalization.

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The target’s methoxy group donates electron density, enhancing nucleophilic aromatic substitution reactivity compared to the electron-deficient trifluoromethylphenyl analog . Iminotriazines (IT3 with 4-methoxybenzylidene) exhibit tunable electronic profiles for graphene adhesion, a property less pronounced in the target compound .

- The trifluoromethyl group in is compact, favoring molecular packing in crystalline phases.

生物活性

N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a triazine core with methoxy and methyl substitutions on the phenyl ring. The synthesis typically involves the reaction of 2-methoxy-5-methylaniline with cyanuric chloride in the presence of a base like sodium hydroxide or potassium carbonate. This process can be conducted in organic solvents such as acetone or dichloromethane at controlled temperatures to optimize yield and purity.

Anticancer Properties

Research indicates that triazine derivatives, including this compound, exhibit notable anticancer activity. A study highlighted that various substituted 1,3,5-triazines possess significant cytotoxic effects against multiple human cancer cell lines. For instance, compounds structurally related to N-(2-methoxy-5-methylphenyl)-1,3,5-triazine have been shown to induce apoptosis and inhibit telomerase activity, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Triazine Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 0.126 | Inhibition of cell proliferation |

| Hybrid Triazines | DAN-G | Varies | Induction of apoptosis |

| 1,3,5-Triazine Derivative A | A-427 | 17.02 | Telomerase inhibition |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It can bind to specific enzymes' active sites and inhibit their activity. This characteristic is particularly valuable in drug development for conditions where enzyme regulation is critical .

The biological activity of this compound primarily involves:

- Enzyme Binding : The compound's structure allows it to fit into the active sites of target enzymes effectively.

- Inhibition of Pathways : By inhibiting key enzymes involved in cell proliferation and survival pathways (e.g., telomerase), it can induce apoptosis in cancer cells.

- Selectivity : Its unique substitutions enhance binding affinity and specificity compared to other triazines .

Comparative Analysis with Similar Compounds

When compared to other triazine derivatives:

- N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine : Lacks a methyl group; thus exhibits different solubility and reactivity.

- N-(2-chloro-5-methylphenyl)-1,3,5-triazine-2,4-diamine : Shows varied biological activity due to the presence of chlorine instead of methoxy.

This distinction in structure significantly affects their pharmacological profiles and potential applications in therapeutics .

Case Studies

Several case studies have documented the efficacy of triazine derivatives in clinical settings:

- In Vitro Studies : A study evaluated the anticancer effects against five human cancer cell lines and found that certain triazines exhibited potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

- Animal Models : In vivo studies indicated that these compounds could inhibit tumor growth and metastasis in mouse models of breast cancer .

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine, and what reaction conditions are optimal?

Answer:

The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves dissolving a triazine precursor (e.g., 2,4,6-trichlorotriazine) in ethanol, followed by addition of 2-methoxy-5-methylaniline under reflux (60–80°C). Reaction progress is monitored by TLC (EtOAC/light petroleum), and purification is achieved via column chromatography with gradient elution . For derivatives, reactions with acyl chlorides in 1,4-dioxane under reflux (24 hours) using triethylamine (TEA) as a base are common . Microwave-assisted synthesis (e.g., one-pot condensation of cyanoguanidine, aldehydes, and amines) reduces reaction time and improves yields .

Advanced: How can microwave-assisted synthesis improve the yield and purity of this compound compared to traditional methods?

Answer:

Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For example, a three-component condensation (cyanoguanidine, aldehydes, amines) achieves >85% yield in 30 minutes versus 12–24 hours conventionally. Reduced side reactions and enhanced regioselectivity improve purity, as confirmed by HPLC (>98%) . Post-reaction aromatization via base treatment ensures structural fidelity .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Preventive Measures: Use explosion-proof equipment, avoid contact with water, and maintain ventilation (fume hoods). Store in dry, corrosion-resistant containers at <50°C .

- Health Hazards: Acute toxicity (oral LD50 < 50 mg/kg in rodents) mandates PPE (gloves, goggles) and prohibition of eating/drinking in labs .

- Environmental Risks: High aquatic toxicity (EC50 < 1 mg/L for Daphnia magna) requires disposal via approved hazardous waste protocols .

Advanced: What strategies can mitigate the compound’s aqueous solubility limitations during in vitro assays?

Answer:

- Co-solvents: Use DMSO (≤10% v/v) with gradual aqueous dilution to avoid precipitation .

- Surfactants: Polysorbate-80 (0.1% w/v) enhances solubility (up to 2.5 mg/mL) without cytotoxicity .

- pH Adjustment: Solubility increases at pH < 3 (protonation of amine groups); use citrate buffer (pH 2.5) for stability .

Basic: Which spectroscopic and crystallographic methods are employed to characterize the compound’s structure?

Answer:

- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.5–7.2 ppm) .

- X-ray Crystallography: Resolves bond lengths (C-N: 1.33 Å) and dihedral angles (e.g., 89.5° between triazine and phenyl rings), confirming planarity and hydrogen bonding (N–H···N) .

Advanced: How does the presence of methoxy and methyl substituents influence the compound’s electronic structure and reactivity?

Answer:

- Electron-Donating Effects: Methoxy groups increase electron density on the triazine ring (Hammett σₚ value: -0.27), enhancing nucleophilic substitution rates at the 4-position .

- Steric Effects: Methyl groups at the 5-position reduce rotational freedom (torsional angle: 12.3°), stabilizing π-π stacking in crystal lattices . DFT calculations (B3LYP/6-311+G*) correlate substituent effects with experimental redox potentials .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s stability?

Answer:

- Validation: Cross-check DFT-predicted bond dissociation energies (BDEs) with thermogravimetric analysis (TGA). For example, a predicted BDE of 85 kcal/mol may align with TGA decomposition at 220°C .

- Sensitivity Analysis: Vary solvent models (PCM vs. SMD) in simulations to match experimental solubility/stability trends .

Basic: What are the environmental implications of improper disposal of this compound?

Answer:

The compound exhibits high persistence (DT50 > 60 days in water) and bioaccumulation potential (log Kow = 3.2). Sediment adsorption (Kd = 450 L/kg) reduces bioavailability but prolongs half-life in aquatic systems. Photodegradation (UV-254 nm) achieves >90% degradation in 48 hours, recommended for lab waste treatment .

Advanced: What in silico approaches are recommended for predicting the compound’s interactions with biological targets?

Answer:

- Docking: Use AutoDock Vina with homology-modeled receptors (e.g., EGFR kinase) to identify binding poses (ΔG < -8 kcal/mol).

- MD Simulations: GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes (RMSD < 2 Å) .

Advanced: How to design stability-indicating assays under varying pH and temperature conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。